molecular formula C10H12ClN5O B14931792 4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14931792
M. Wt: 253.69 g/mol
InChI Key: KFEUCRBYUPBCHK-UHFFFAOYSA-N
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Description

4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with a suitable amine, such as 1,3-dimethyl-1H-pyrazol-4-amine, to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a tool in biological studies to investigate enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
  • 4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

4-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

4-chloro-N-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H12ClN5O/c1-6-8(5-15(2)14-6)13-10(17)9-7(11)4-12-16(9)3/h4-5H,1-3H3,(H,13,17)

InChI Key

KFEUCRBYUPBCHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=C(C=NN2C)Cl)C

Origin of Product

United States

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